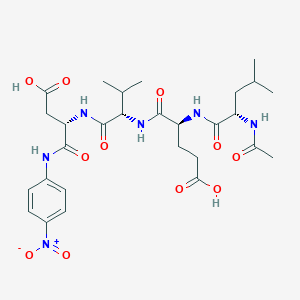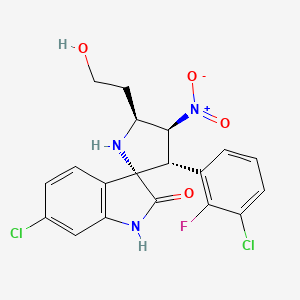
MDM2-p53-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDM2-p53-IN-18 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. The MDM2 protein is a negative regulator of p53, promoting its degradation and thereby inhibiting its tumor-suppressive functions. By inhibiting this interaction, this compound aims to restore the activity of p53, which plays a crucial role in cell cycle regulation, apoptosis, and DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDM2-p53-IN-18 typically involves a multi-step process. One common synthetic route includes the use of a three-component 1,3-dipolar cycloaddition reaction followed by a late-stage Davis-Beirut reaction. This method allows for the efficient preparation of the complex spirooxindole scaffold, which is a key structural component of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as crystallization or chromatography. The use of automated synthesis and purification systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
MDM2-p53-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions may produce reduced spirooxindole compounds .
Scientific Research Applications
MDM2-p53-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the interaction between MDM2 and p53, and to develop new synthetic methodologies for spirooxindole compounds.
Biology: Employed in cell-based assays to investigate the role of the MDM2-p53 interaction in cell cycle regulation, apoptosis, and DNA repair.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve the inactivation of p53 through MDM2 overexpression. .
Industry: Utilized in the development of new cancer therapies and as a lead compound for the design of more potent and selective MDM2-p53 inhibitors
Mechanism of Action
MDM2-p53-IN-18 exerts its effects by binding directly to the MDM2 protein, thereby blocking its interaction with p53. This inhibition prevents the ubiquitination and subsequent degradation of p53, leading to the stabilization and activation of p53. Activated p53 can then induce the expression of target genes involved in cell cycle arrest, apoptosis, and DNA repair .
Comparison with Similar Compounds
Similar Compounds
Several other compounds have been developed to target the MDM2-p53 interaction, including:
MI-77301 (SAR-405838): A spirooxindole compound that inhibits the MDM2-p53 interaction and has shown efficacy in preclinical cancer models.
Uniqueness of MDM2-p53-IN-18
This compound is unique due to its specific structural features and high potency in inhibiting the MDM2-p53 interaction. Its spirooxindole scaffold provides a stable and rigid framework that enhances its binding affinity and selectivity for MDM2. Additionally, its synthetic accessibility and potential for further structural optimization make it a valuable lead compound for the development of new cancer therapies .
Properties
Molecular Formula |
C19H16Cl2FN3O4 |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
(3S,3'S,4'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2-hydroxyethyl)-4'-nitrospiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C19H16Cl2FN3O4/c20-9-4-5-11-14(8-9)23-18(27)19(11)15(10-2-1-3-12(21)16(10)22)17(25(28)29)13(24-19)6-7-26/h1-5,8,13,15,17,24,26H,6-7H2,(H,23,27)/t13-,15-,17+,19+/m0/s1 |
InChI Key |
BCYLXZFAOBUCCN-VGDUNAEUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@H]2[C@@H]([C@@H](N[C@]23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2C(C(NC23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
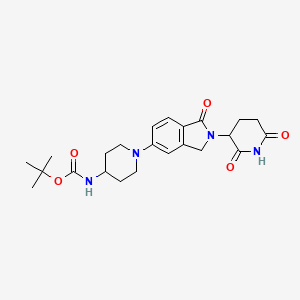
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
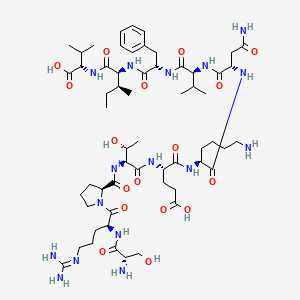

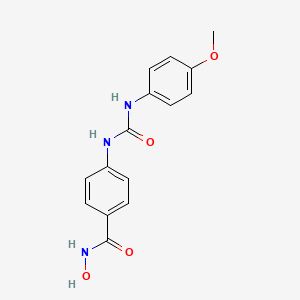
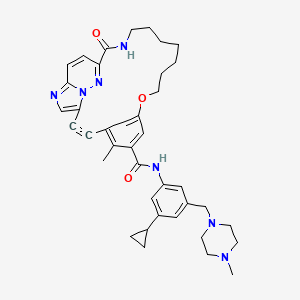
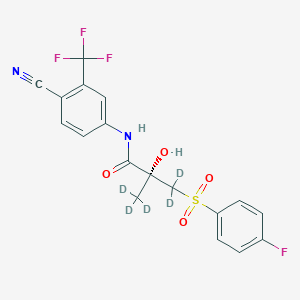
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
